molecular formula C18H19N5O5 B2666557 Methyl 2-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 896853-30-8

Methyl 2-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2666557
CAS RN: 896853-30-8
M. Wt: 385.38
InChI Key: ZWIMWDZTOMJHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C18H19N5O5 and its molecular weight is 385.38. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Studies on similar compounds emphasize the role of imidazole and furan derivatives in chemical synthesis. For instance, the synthesis of imidazo[1,2-a]pyridines as antiprotozoal agents indicates the potential of imidazole derivatives in developing pharmaceuticals with specific biological activities (Ismail et al., 2004). Moreover, research on N-heterocyclic carbenes (NHC) as catalysts in transesterification and acylation reactions highlights the versatility of imidazole-containing compounds in facilitating organic transformations, which could be relevant for modifying or synthesizing compounds with similar structures (Grasa, Kissling, & Nolan, 2002).

Antiprotozoal Activity

The antiprotozoal activity of dicationic imidazo[1,2-a]pyridines, including compounds with furan and imidazole groups, suggests that Methyl 2-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate might have potential applications in the development of new treatments for protozoal infections. The detailed study on the synthesis and biological evaluation of these compounds provides a basis for exploring similar structures in antiprotozoal drug development (Ismail et al., 2004).

Material Science and Catalysis

Research involving imidazolium acetate modified magnetic nanoparticles for ultrasound-mediated synthesis suggests applications in material science and catalysis. Such work demonstrates the utility of imidazole derivatives in creating catalysts for efficient synthetic processes, potentially extending to the synthesis or modification of complex molecules like the subject compound (Safari & Zarnegar, 2014).

Corrosion Inhibition

The application of amino acid compounds containing imidazole and furan groups for corrosion inhibition in steel suggests a potential industrial application for similar molecules. This research area explores the protective effects of organic compounds on metal surfaces, indicating a broader scope for the application of complex molecules in materials engineering and corrosion science (Yadav, Sarkar, & Purkait, 2015).

properties

IUPAC Name

methyl 2-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c1-10-11(2)23-14-15(19-17(23)21(10)8-12-6-5-7-28-12)20(3)18(26)22(16(14)25)9-13(24)27-4/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIMWDZTOMJHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.